molecular formula C27H27ClF3N3O3 B1669500 CP-467688 CAS No. 909576-25-6

CP-467688

Cat. No.: B1669500
CAS No.: 909576-25-6
M. Wt: 534 g/mol
InChI Key: NFHBBLSJLFRSRJ-UHFFFAOYSA-N
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Description

Carbamic acid, (2-(3,4-dihydro-6-(((4’-(trifluoromethyl)(1,1’-biphenyl)-2-yl)carbonyl)amino)-2(1H)-isoquinolinyl)ethyl)-, methyl ester, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a trifluoromethyl group, a biphenyl moiety, and an isoquinoline ring, which may contribute to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the isoquinoline ring, the introduction of the trifluoromethyl group, and the coupling of the biphenyl moiety. Typical reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids, and its effects on cellular processes.

Medicine

In medicine, this compound may be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of this compound will depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, modulating signaling pathways, or altering the structure and function of cellular components.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other carbamic acid derivatives, isoquinoline-based molecules, or compounds containing trifluoromethyl and biphenyl groups.

Uniqueness

The uniqueness of this compound may lie in its specific combination of functional groups and structural features, which may confer distinct chemical properties and biological activities compared to other similar compounds.

Properties

CAS No.

909576-25-6

Molecular Formula

C27H27ClF3N3O3

Molecular Weight

534 g/mol

IUPAC Name

methyl N-[2-[6-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]ethyl]carbamate;hydrochloride

InChI

InChI=1S/C27H26F3N3O3.ClH/c1-36-26(35)31-13-15-33-14-12-19-16-22(11-8-20(19)17-33)32-25(34)24-5-3-2-4-23(24)18-6-9-21(10-7-18)27(28,29)30;/h2-11,16H,12-15,17H2,1H3,(H,31,35)(H,32,34);1H

InChI Key

NFHBBLSJLFRSRJ-UHFFFAOYSA-N

SMILES

COC(=O)NCCN1CCC2=C(C1)C=CC(=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F.Cl

Canonical SMILES

COC(=O)NCCN1CCC2=C(C1)C=CC(=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CP-467688;  CP 467688;  CP467688;  UNII-L8K1128X7T.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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